molecular formula C14H10F3NO B4677857 N-benzyl-2,3,4-trifluorobenzamide

N-benzyl-2,3,4-trifluorobenzamide

Cat. No.: B4677857
M. Wt: 265.23 g/mol
InChI Key: YPZGTKMVHZKVTQ-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trifluoroacetamide is a fluorinated benzamide derivative synthesized via Friedel–Crafts acylation of benzylamine with trifluoroacetic anhydride . Its structure is confirmed by spectroscopic (NMR, mass spectrometry) and crystallographic techniques. The compound exhibits notable biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Key findings include:

  • Antimicrobial Activity: Effective against fungi (e.g., Aspergillus flavus, MIC = 15.62 µg/mL) and bacteria, though less potent than standard agents like ketoconazole .
  • Antioxidant Capacity: Demonstrates 78.97% DPPH radical scavenging at 1,000 µg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g, exceeding some standards .
  • Synthetic Efficiency: Hydrogenation yields 44% 2,2,2-trifluoroethanol under iron-catalyzed conditions .

Properties

IUPAC Name

N-benzyl-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-11-7-6-10(12(16)13(11)17)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZGTKMVHZKVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3,4-trifluorobenzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with benzylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

N-benzyl-2,3,4-trifluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

N-Benzyl-2,2,2-trifluoroacetamide shows broad-spectrum antifungal activity but lower potency compared to fluorinated nitrones (e.g., 10a–d in ). For example:

Compound MIC (µg/mL) Against A. flavus Reference
N-Benzyl-2,2,2-trifluoroacetamide 15.62
Nitrone 10c (2,4-difluorophenyl) Not reported (superior LOX inhibition, IC₅₀ = 10 µM)

While the benzamide derivative targets fungal enzymes like lanosterol 14α-demethylase (CYP51) via molecular docking (low docking energy ), nitrones like 10c inhibit lipoxygenase (LOX), a key enzyme in inflammation .

Antioxidant Performance

N-Benzyl-2,2,2-trifluoroacetamide outperforms standard antioxidants in ferric-reducing assays but lags behind fluorinated nitrones in DPPH radical scavenging:

Assay N-Benzyl-2,2,2-Trifluoroacetamide Nitrone 10d (4-fluoro-3-methylphenyl) Reference
DPPH Scavenging (60 min) 78.97% at 1,000 µg/mL 96% at 20 µM
Ferric-Reducing Power 1.352 mM Fe(II)/g Not reported

The nitrones’ superior DPPH activity is attributed to their triazole-imine oxide moieties, which enhance radical stabilization .

Cytotoxicity and Therapeutic Potential

N-Benzyl-2,2,2-trifluoroacetamide exhibits moderate cytotoxicity (IC₅₀ = 100 µg/mL), whereas data for nitrones 10a–d are unavailable. However, its selective toxicity toward microbial over mammalian cells (evidenced by molecular docking ) suggests a favorable therapeutic window.

Data Tables

Table 1: Antimicrobial Activity of N-Benzyl-2,2,2-Trifluoroacetamide

Pathogen MIC (µg/mL) Reference
Aspergillus flavus 15.62
Candida albicans 62.5

Table 2: Antioxidant Assays Across Compounds

Compound DPPH Scavenging (%) CUPRAC (µM TE/g) Reference
N-Benzyl-2,2,2-trifluoroacetamide 78.97 1.352
Nitrone 10b 81.0 Not reported

Discussion and Implications

N-Benzyl-2,2,2-trifluoroacetamide’s trifluoromethyl group enhances lipid solubility and target binding, but its antimicrobial efficacy is overshadowed by nitrones with fluorinated aryl groups. Structural modifications, such as introducing triazole rings (as in 10a–d ), could improve radical scavenging and enzyme inhibition. Future studies should explore hybrid derivatives combining benzamide and triazole motifs to synergize bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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